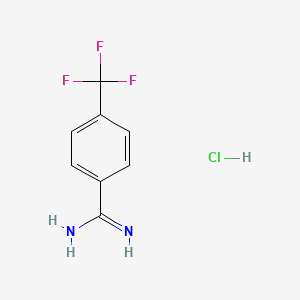

4-(Trifluoromethyl)benzamidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(trifluoromethyl)benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H3,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIFMADLURULQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501657 | |

| Record name | 4-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38980-96-0 | |

| Record name | 4-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)benzamidine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(Trifluoromethyl)benzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological activity of 4-(Trifluoromethyl)benzamidine hydrochloride. This compound is a key building block in medicinal chemistry, particularly in the design of serine protease inhibitors. This document consolidates essential data for researchers and professionals in drug discovery and development, presenting quantitative information in accessible formats, detailing relevant experimental protocols, and visualizing key processes and mechanisms.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The trifluoromethyl group at the para position significantly influences its electronic properties and binding interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-(Trifluoromethyl)benzenecarboximidamide hydrochloride | N/A |

| CAS Number | 38980-96-0 | [1][2] |

| Molecular Formula | C₈H₈ClF₃N₂ | [2] |

| Molecular Weight | 224.61 g/mol | [1][2] |

| Appearance | White to Almost white powder to crystal | [3] |

| Melting Point | 167 °C | [3] |

| Boiling Point | 213 °C (for free base) | N/A |

| Purity (by HPLC) | >98.0% | [1] |

| Storage Conditions | Room Temperature, store under inert gas | [1] |

| Key Characteristics | Hygroscopic | [1] |

Table 2: Spectroscopic and Analytical Data

| Data Type | Description |

| ¹H NMR | Spectra available, confirms structure |

| ¹³C NMR | Spectra available, confirms structure |

| IR Spectroscopy | Data available for related compounds |

| Mass Spectrometry | Data available for related compounds |

Synthesis and Purification

A common and effective method for the synthesis of benzamidine derivatives from the corresponding benzonitriles is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester (Pinner salt), which is then converted to the amidine.[4][5]

General Experimental Protocol: Synthesis via Pinner Reaction

This protocol describes a general procedure for the synthesis of this compound from 4-(Trifluoromethyl)benzonitrile.

Step 1: Formation of the Imino Ester Hydrochloride (Pinner Salt)

-

A solution of 4-(trifluoromethyl)benzonitrile in an anhydrous alcohol (e.g., ethanol) is prepared in a flask equipped with a drying tube.

-

The solution is cooled in an ice bath.

-

Dry hydrogen chloride gas is bubbled through the cooled solution until saturation.

-

The flask is sealed and allowed to stand at a low temperature (e.g., 0-4 °C) for an extended period (typically 12-24 hours) to allow for the precipitation of the imino ester hydrochloride.

-

The precipitated Pinner salt is collected by filtration and washed with anhydrous diethyl ether.

Step 2: Ammonolysis to Form the Amidine Hydrochloride

-

The isolated imino ester hydrochloride is suspended in a solution of ammonia in an alcohol (e.g., ethanolic ammonia).

-

The mixture is stirred at room temperature until the conversion to the amidine is complete, which can be monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then concentrated under reduced pressure to remove the solvent.

-

The crude this compound is recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield the purified product.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Purity analysis of this compound is typically performed using reversed-phase HPLC with UV detection. The following is a general protocol that can be adapted for this purpose.

Table 3: General HPLC Protocol for Purity Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve sample in a suitable diluent (e.g., water/acetonitrile) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound.

¹H NMR (DMSO-d₆):

-

Aromatic Protons: Signals corresponding to the protons on the benzene ring are expected in the aromatic region (typically δ 7.5-8.5 ppm). Due to the electron-withdrawing nature of the trifluoromethyl and amidinium groups, these protons will be shifted downfield. The splitting pattern will be characteristic of a 1,4-disubstituted benzene ring (two doublets).

-

Amine/Amidinium Protons: Broad signals for the -NH₂ and =NH₂⁺ protons are expected, and their chemical shift can be variable depending on concentration and residual water content.

¹³C NMR (DMSO-d₆):

-

Aromatic Carbons: Signals for the aromatic carbons will be present, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to coupling with the fluorine atoms.

-

Amidinium Carbon: The carbon of the C(=N)N group will appear in the downfield region (typically δ 160-170 ppm).

-

Trifluoromethyl Carbon: A quartet signal for the CF₃ carbon will be observed.

Biological Activity: Serine Protease Inhibition

Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases, such as trypsin and thrombin.[6][7] The positively charged amidinium group mimics the side chain of arginine, a natural substrate for these enzymes, allowing it to bind in the S1 specificity pocket of the protease.

Mechanism of Action

The inhibition of serine proteases by this compound is a reversible, competitive process. The key interaction is the formation of a salt bridge between the cationic amidinium group of the inhibitor and the carboxylate side chain of a conserved aspartic acid residue (Asp189 in trypsin) at the bottom of the S1 pocket.[8] Additional hydrophobic and van der Waals interactions between the trifluoromethylphenyl ring of the inhibitor and the hydrophobic walls of the S1 pocket contribute to the binding affinity.

References

- 1. Inhibition of four human serine proteases by substituted benzamidines. | Semantic Scholar [semanticscholar.org]

- 2. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 38980-96-0 | TCI EUROPE N.V. [tcichemicals.com]

- 4. sahinlerkimya.com.tr [sahinlerkimya.com.tr]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Trifluoromethyl)benzamidine Hydrochloride

CAS Number: 38980-96-0

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)benzamidine hydrochloride, a versatile building block and potential bioactive molecule of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, potential biological activities, and outlines a general synthetic approach.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The presence of the trifluoromethyl group significantly influences its physicochemical properties, including its lipophilicity and metabolic stability, making it an attractive moiety in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 38980-96-0 | [1] |

| Molecular Formula | C₈H₈ClF₃N₂ | [1] |

| Molecular Weight | 224.61 g/mol | [1] |

| Appearance | White to Almost white powder to crystal | |

| Melting Point | 167 °C | |

| Purity | >98.0% (HPLC) | |

| Storage Conditions | Room Temperature, store under inert gas | |

| Stability | Hygroscopic |

Table 2: Spectroscopic Data for this compound and Related Compounds

| Spectrum Type | Data Description | Source(s) |

| ¹H NMR | Spectrum available, detailed interpretation pending. | [2] |

| IR (related compound) | Infrared spectrum for 4-(Trifluoromethyl)benzamide available. | [3] |

| Mass Spec (related compound) | Mass spectrum for 4-(Trifluoromethyl)benzamide available. | [4] |

Synthesis

A general and efficient method for the synthesis of benzamidine derivatives, including this compound, starts from the corresponding benzonitrile.[5] The process involves a two-step reaction sequence.

Experimental Protocol: General Synthesis of Benzamidine Derivatives

Step 1: Synthesis of Benzamidoxime

-

Benzonitrile derivative and hydroxylamine hydrochloride are reacted in a suitable solvent.[5]

-

The reaction mixture is typically stirred at a controlled temperature to facilitate the formation of the corresponding benzamidoxime.[6]

Step 2: Reduction to Benzamidine

-

The resulting benzamidoxime is then subjected to a hydrogenation reaction.[5]

-

This reduction is carried out under catalytic conditions to yield the benzamidine product.[5]

-

If the hydrochloride salt is desired, the resulting benzamidine can be treated with hydrochloric acid.

Note: This is a generalized protocol. Specific reaction conditions, such as solvent, temperature, and catalyst, may need to be optimized for the synthesis of this compound.

Biological Activity and Potential Applications

The benzamidine scaffold is a well-established pharmacophore, particularly known for its ability to inhibit serine proteases.

Serine Protease Inhibition

Benzamidine and its derivatives are competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[7][8] The amidine group mimics the protonated side chain of arginine, a common substrate for these enzymes, allowing it to bind to the active site.

A study on the structure-activity relationship of substituted benzamidines as inhibitors of human serine proteases revealed that the inhibitory activity is influenced by the physicochemical properties of the substituents on the benzene ring.[9] Specifically, the binding of benzamidines to plasmin and complement C1s was affected by electron-donating properties and hydrophobicity of the substituent.[9] Thrombin-benzamidine interaction was primarily influenced by the hydrophobicity of the substituent.[9]

Role as a Synthetic Building Block

This compound serves as a valuable building block in organic synthesis, particularly for the construction of more complex fluorinated molecules. It has been utilized in Rh(III)-catalyzed C-H activation and annulation reactions to synthesize trifluoromethyl-functionalized benzo[de][2]naphthyridines.[10] The incorporation of the trifluoromethyl group can enhance the biological activity and pharmacokinetic properties of the resulting compounds.

Signaling Pathways and Mechanism of Action

While the primary hypothesized mechanism of action for this compound is the competitive inhibition of serine proteases, its direct impact on specific signaling pathways has not been elucidated.

Derivatives containing the 4-(trifluoromethyl)phenyl moiety have been investigated as inhibitors of the Hedgehog signaling pathway, which is crucial in embryonic development and has been implicated in cancer. However, these are more complex molecules, and it is unclear if this compound itself has any activity on this pathway.

Further research is required to identify the specific biological targets of this compound and to understand its mechanism of action at a molecular level.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical flow of synthesis and the potential workflow for investigating the biological activity of this compound.

References

- 1. scbt.com [scbt.com]

- 2. 4-TRIFLUOROMETHYL-BENZAMIDINE HCL(38980-96-0) 1H NMR [m.chemicalbook.com]

- 3. 4-(Trifluoromethyl)benzamide [webbook.nist.gov]

- 4. 4-(Trifluoromethyl)benzamide [webbook.nist.gov]

- 5. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

- 6. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of trifluoromethyl-functionalized benzo[de][1,8]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-(Trifluoromethyl)benzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)benzamidine hydrochloride is a synthetic small molecule and a potent competitive inhibitor of serine proteases. Its strategic design, incorporating a trifluoromethyl group, enhances its binding affinity and metabolic stability, making it a valuable tool in biomedical research and a potential scaffold for drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and key applications, with a focus on its role as a serine protease inhibitor. Detailed experimental protocols and insights into its potential impact on cellular signaling pathways are also presented to facilitate its effective use in the laboratory.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The hydrochloride salt form enhances its solubility in aqueous solutions, a crucial characteristic for its use in biological assays.

| Property | Value | Reference |

| CAS Number | 38980-96-0 | [1] |

| Molecular Formula | C₈H₈ClF₃N₂ | |

| Molecular Weight | 224.61 g/mol | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 167 °C | [1] |

| Solubility | Soluble in water, ethanol, and DMSO. | |

| pKa | The pKa of amidines typically ranges from 5 to 12. The trifluoromethyl group, being electron-withdrawing, is expected to decrease the basicity of the amidine group, resulting in a lower pKa compared to unsubstituted benzamidine.[2] |

Synthesis

The synthesis of this compound is most commonly achieved through the Pinner reaction.[3][4][5] This method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether salt (a Pinner salt), which is then converted to the amidine.

Experimental Protocol: Synthesis via Pinner Reaction

Materials:

-

4-(Trifluoromethyl)benzonitrile

-

Anhydrous ethanol

-

Dry hydrogen chloride (HCl) gas

-

Anhydrous diethyl ether

-

Ammonia (gas or solution in ethanol)

-

Round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer

-

Ice bath

-

Drying tube (e.g., with calcium chloride)

Procedure:

-

Formation of the Imino Ether Hydrochloride (Pinner Salt):

-

Dissolve 4-(Trifluoromethyl)benzonitrile in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube. The flask should be cooled in an ice bath.

-

Bubble dry HCl gas through the solution while maintaining the temperature at 0-5 °C. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the nitrile.

-

Continue the introduction of HCl gas until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

The resulting imino ether hydrochloride (Pinner salt) will precipitate from the solution.

-

-

Conversion to this compound:

-

Isolate the Pinner salt by filtration under an inert atmosphere and wash with anhydrous diethyl ether to remove any unreacted starting materials.

-

Suspend the dried Pinner salt in anhydrous ethanol.

-

Bubble anhydrous ammonia gas through the suspension, or add a solution of ammonia in ethanol, while stirring at room temperature.

-

The reaction progress can be monitored by TLC.

-

Upon completion, the ammonium chloride byproduct can be removed by filtration.

-

The filtrate, containing this compound, can be concentrated under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to obtain the final product in high purity.

-

Mechanism of Action: Serine Protease Inhibition

This compound acts as a competitive inhibitor of serine proteases.[6] Serine proteases are a class of enzymes that cleave peptide bonds in proteins, a process in which a serine residue in the active site plays a key nucleophilic role.

The benzamidine moiety of the inhibitor mimics the side chains of arginine and lysine, which are the natural substrates for many serine proteases like trypsin. This structural similarity allows the inhibitor to bind to the active site of the enzyme, preventing the binding of the natural substrate and thereby inhibiting enzymatic activity. The positively charged amidinium group forms strong electrostatic interactions with the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of trypsin and related proteases.

The trifluoromethyl group at the para position of the benzene ring enhances the inhibitory potency. This is attributed to its strong electron-withdrawing nature, which can influence the electronic properties of the benzamidine group and enhance its binding affinity. Additionally, the trifluoromethyl group can increase the metabolic stability of the compound.[7]

Inhibition Constants (Ki)

| Enzyme | Ki for Benzamidine (µM) |

| Trypsin | 18.4[8] |

| Thrombin | Data not available |

| Plasmin | Data not available |

Experimental Protocols

Trypsin Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of this compound against trypsin using the substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE).[9][10][11] The hydrolysis of BAEE by trypsin can be monitored by the increase in absorbance at 253 nm.

Materials:

-

Trypsin from bovine pancreas

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE)

-

This compound (inhibitor)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 10 mM CaCl₂)

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of trypsin in 1 mM HCl.

-

Prepare a stock solution of BAEE in the Tris-HCl buffer.

-

Prepare a stock solution of this compound in the Tris-HCl buffer. Prepare a series of dilutions to test a range of inhibitor concentrations.

-

-

Assay:

-

In a cuvette, add the Tris-HCl buffer and the desired concentration of the inhibitor.

-

Add the trypsin solution to the cuvette and incubate for a pre-determined time (e.g., 5-10 minutes) at a constant temperature (e.g., 25 °C) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the BAEE substrate to the cuvette.

-

Immediately start monitoring the increase in absorbance at 253 nm for a set period (e.g., 3-5 minutes).

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (the change in absorbance per minute).

-

Plot the reaction rate as a function of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.

-

Applications in Research

Protease Inhibition in Cancer Research

Serine proteases are often dysregulated in cancer, playing roles in tumor growth, invasion, and metastasis.[12][13] Inhibitors of these proteases are therefore valuable tools for studying cancer biology and as potential therapeutic agents.[12] While direct studies on this compound in specific cancer cell lines are limited in the public domain, its properties as a serine protease inhibitor suggest its utility in this area. It can be used to probe the function of specific serine proteases in cancer cell signaling pathways.

Potential Involvement in the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.[14][15][16][17] Some studies have shown that benzamide derivatives can act as inhibitors of the Hh pathway.[14][18] Although a direct link for this compound has not been established, its structural similarity to other known Hh pathway inhibitors suggests it could be a candidate for investigation in this context.

The canonical Hh signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like molecule. Activated SMO then triggers a downstream signaling cascade that ultimately leads to the activation of GLI transcription factors, which regulate the expression of target genes involved in cell proliferation, survival, and differentiation.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable research tool for scientists and drug development professionals. Its potent and specific inhibition of serine proteases, combined with its enhanced stability, makes it an ideal compound for studying the roles of these enzymes in various physiological and pathological processes, particularly in the context of cancer. The detailed protocols and information provided in this guide are intended to facilitate its effective application in research and to stimulate further investigation into its therapeutic potential.

References

- 1. This compound | 38980-96-0 | TCI EUROPE N.V. [tcichemicals.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Pinner Reaction | NROChemistry [nrochemistry.com]

- 4. Pinner reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Trypsin Assay Procedure (EC 3.4.21.4) [sigmaaldrich.com]

- 10. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.com]

- 11. protocols.io [protocols.io]

- 12. mdpi.com [mdpi.com]

- 13. Plant protease inhibitors as specific strategies against cancer cells - MedCrave online [medcraveonline.com]

- 14. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]

- 16. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 17. Frontiers | Role of the hedgehog signaling pathway in rheumatic diseases: An overview [frontiersin.org]

- 18. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Trifluoromethyl)benzamidine Hydrochloride: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)benzamidine hydrochloride is a synthetic chemical compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a trifluoromethyl group and a benzamidine moiety, makes it a valuable building block and a potential modulator of specific biological pathways. The trifluoromethyl group is known to enhance the metabolic stability and binding affinity of drug candidates, while the benzamidine functional group is a well-established pharmacophore for inhibiting serine proteases. This technical guide provides a comprehensive overview of the structure, synthesis, physicochemical properties, and known biological activities of this compound, with a focus on its role as a serine protease inhibitor.

Chemical Structure and Properties

This compound is the hydrochloride salt of 4-(trifluoromethyl)benzamidine. The presence of the trifluoromethyl group at the para position of the benzene ring significantly influences the electronic properties and lipophilicity of the molecule.

Below is a visualization of the chemical structure:

Caption: Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 38980-96-0 | [1][2] |

| Molecular Formula | C₈H₇F₃N₂·HCl | [1] |

| Molecular Weight | 224.61 g/mol | [1] |

| Appearance | White to almost white powder or crystals | |

| Purity | >98.0% (HPLC) | |

| Melting Point | 167 °C | [3] |

| SMILES | NC(C1=CC=C(C=C1)C(F)(F)F)=N.Cl | [4] |

| InChI | InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H3,12,13);1H | [4] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Pinner reaction. This method involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imidate, which is then converted to the corresponding amidine.

A general workflow for the synthesis is outlined below:

Caption: Pinner reaction workflow for synthesis.

Detailed Experimental Protocol (Adapted from General Pinner Reaction Procedures)

Materials:

-

4-(Trifluoromethyl)benzonitrile

-

Anhydrous ethanol

-

Dry hydrogen chloride gas

-

Anhydrous diethyl ether

-

Ammonia solution in ethanol

Procedure:

-

Formation of the Imidate (Pinner Salt):

-

A solution of 4-(trifluoromethyl)benzonitrile in anhydrous ethanol is cooled in an ice bath.

-

Dry hydrogen chloride gas is bubbled through the solution until saturation.

-

The reaction mixture is stirred at low temperature for several hours, and then allowed to warm to room temperature and stirred for an extended period.

-

The solvent is typically removed under reduced pressure, and the resulting crude imidate hydrochloride (Pinner salt) is often triturated with anhydrous diethyl ether to induce crystallization. The solid is then collected by filtration.

-

-

Ammonolysis to the Amidine:

-

The isolated imidate hydrochloride is dissolved in a cold solution of ammonia in ethanol.

-

The reaction mixture is stirred at room temperature for several hours.

-

The ammonium chloride byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

-

Biological Activity: Inhibition of Serine Proteases

Benzamidine and its derivatives are well-documented competitive inhibitors of serine proteases. These enzymes play crucial roles in a multitude of physiological and pathological processes, including blood coagulation, fibrinolysis, inflammation, and cancer progression. The positively charged amidinium group of benzamidine mimics the side chain of arginine and lysine, which are the natural substrates for many trypsin-like serine proteases, allowing it to bind to the S1 pocket of the enzyme's active site.

The table below summarizes the Ki values for the parent compound, benzamidine, against several key serine proteases.

| Serine Protease | Ki Value for Benzamidine |

| Trypsin | 19 µM[5] |

| Thrombin | 220 µM[6] |

| Plasmin | 350 µM[6] |

| Acrosin | 4 µM[5] |

Signaling Pathways and Therapeutic Potential

Serine proteases are key components of several critical signaling cascades. By inhibiting these enzymes, this compound has the potential to modulate these pathways.

The Coagulation Cascade:

The coagulation cascade is a series of proteolytic events involving multiple serine proteases (e.g., thrombin, Factor Xa) that culminates in the formation of a fibrin clot. Dysregulation of this cascade can lead to thrombosis or bleeding disorders. Inhibitors of these proteases are used as anticoagulants.

References

- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 38980-96-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. rsc.org [rsc.org]

- 4. 4-(Trifluoromethyl)benzamidine 38980-96-0 [sigmaaldrich.com]

- 5. Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-TRIFLUOROMETHYL-BENZAMIDINE HCL(38980-96-0) 1H NMR [m.chemicalbook.com]

4-(Trifluoromethyl)benzamidine Hydrochloride: A Technical Guide to its Role as a Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)benzamidine hydrochloride as a serine protease inhibitor. While specific quantitative inhibition data for this particular compound is not extensively available in publicly accessible literature, this guide synthesizes information on the broader class of benzamidine inhibitors, details relevant experimental protocols for determining inhibitory activity, and visualizes the key signaling pathways in which this compound is likely to exert its effects. The inclusion of a trifluoromethyl group is known to enhance biological activity by increasing metabolic stability and lipophilicity, suggesting that this compound is a potent inhibitor worthy of further investigation. This document is intended to serve as a valuable resource for researchers and drug development professionals working on serine protease-targeted therapeutics.

Introduction to Serine Proteases and Benzamidine Inhibitors

Serine proteases are a large and diverse family of proteolytic enzymes characterized by the presence of a highly reactive serine residue in their active site. They play crucial roles in a multitude of physiological processes, including blood coagulation, fibrinolysis, digestion, and the immune response. Dysregulation of serine protease activity is implicated in numerous pathological conditions such as thrombosis, inflammation, and cancer, making them attractive targets for therapeutic intervention.

Benzamidine and its derivatives are a well-established class of competitive inhibitors of serine proteases.[1] The basic benzamidine moiety mimics the side chains of arginine and lysine, which are the natural substrates for many trypsin-like serine proteases. This allows benzamidine-based inhibitors to bind to the S1 specificity pocket of these enzymes, effectively blocking substrate access and inhibiting their catalytic activity.

The addition of a trifluoromethyl group to the benzamidine scaffold, as in this compound, is a common strategy in medicinal chemistry to enhance the pharmacological properties of a compound. The trifluoromethyl group is highly electronegative and lipophilic, which can lead to improved binding affinity, increased metabolic stability, and better cell permeability.[2][3]

Quantitative Inhibition Data

Table 1: Inhibition Constants (Ki) of Benzamidine and Related Compounds against Key Serine Proteases

| Inhibitor | Target Protease | Ki (μM) |

| Benzamidine | Trypsin | 22.2[4] |

| Benzamidine | Thrombin | 13.4[4] |

| Benzamidine | Plasmin | Not specified |

Note: The Ki values for benzamidine can vary depending on the experimental conditions. The provided values serve as a general reference.

The provided experimental protocols in Section 4 can be utilized to determine the specific inhibition constants for this compound against a desired panel of serine proteases.

Signaling Pathways

Given that benzamidine derivatives are known to inhibit key serine proteases involved in hemostasis, the primary signaling pathways of relevance are the coagulation cascade and the fibrinolytic system.

The Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions involving numerous serine proteases (known as clotting factors) that culminate in the formation of a fibrin clot. Key proteases in this pathway that are potential targets for benzamidine-based inhibitors include Thrombin and Factor Xa.

References

- 1. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. dot | Graphviz [graphviz.org]

- 4. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-(Trifluoromethyl)benzamidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes to 4-(Trifluoromethyl)benzamidine hydrochloride, a key building block in medicinal chemistry and drug development. The document provides a comparative overview of the prevalent synthetic strategies, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide focuses on the two most common and effective methods for its synthesis: the Pinner reaction and the reduction of 4-(trifluoromethyl)benzamidoxime.

Comparative Overview of Synthetic Routes

Two principal synthetic pathways for the preparation of this compound have been established, each with distinct advantages and considerations.

-

The Pinner Reaction: This classical method involves a two-step sequence starting from 4-(trifluoromethyl)benzonitrile. The nitrile is first converted to an imidate salt (a Pinner salt) via reaction with an alcohol in the presence of anhydrous hydrogen chloride. Subsequent ammonolysis of the Pinner salt yields the desired amidine hydrochloride. This method is well-established and generally provides good yields.

-

The Benzamidoxime Route: This alternative two-step synthesis also commences with 4-(trifluoromethyl)benzonitrile. The nitrile is reacted with hydroxylamine to form 4-(trifluoromethyl)benzamidoxime, which is then reduced to the corresponding amidine. A common method for this reduction is catalytic hydrogenation. This route avoids the use of anhydrous HCl gas, which can be advantageous in some laboratory settings.

The choice of synthetic route may depend on the availability of specific reagents, equipment, and safety considerations.

Data Presentation

The following tables summarize the key quantitative data associated with the primary synthetic routes to this compound.

Table 1: Key Reagents and Stoichiometry

| Step | Reagent | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Pinner Reaction: Step 1 | 4-(Trifluoromethyl)benzonitrile | C₈H₄F₃N | 171.12 | 1.0 |

| Ethanol | C₂H₅OH | 46.07 | Excess | |

| Hydrogen Chloride (gas) | HCl | 36.46 | Excess | |

| Pinner Reaction: Step 2 | Ethyl 4-(trifluoromethyl)benzimidate HCl | C₁₀H₁₁ClF₃NO | 257.65 | 1.0 |

| Ammonia (in ethanol) | NH₃ | 17.03 | Excess | |

| Benzamidoxime Route: Step 1 | 4-(Trifluoromethyl)benzonitrile | C₈H₄F₃N | 171.12 | 1.0 |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | ~1.2 | |

| Base (e.g., NaHCO₃) | NaHCO₃ | 84.01 | ~1.2 | |

| Benzamidoxime Route: Step 2 | 4-(Trifluoromethyl)benzamidoxime | C₈H₇F₃N₂O | 204.15 | 1.0 |

| Hydrogen (gas) | H₂ | 2.02 | Excess | |

| Catalyst (e.g., Pd/C) | - | - | Catalytic | |

| Hydrochloric Acid | HCl | 36.46 | 1.0 |

Table 2: Reaction Conditions and Yields

| Synthetic Route | Step | Key Conditions | Reaction Time | Typical Yield | Purity |

| Pinner Reaction | 1. Imidate Formation | Anhydrous conditions, 0°C to RT | 24-48 hours | High | Intermediate |

| 2. Ammonolysis | Anhydrous ethanol, RT | 24-72 hours | 80-95% | >98% (recrystallized) | |

| Benzamidoxime Route | 1. Oximation | Reflux in ethanol/water | 4-8 hours | ~85% | >95% |

| 2. Reduction | H₂ pressure, RT, Pd/C catalyst | 4-12 hours | High | >98% (recrystallized) |

Experimental Protocols

Method 1: Synthesis via Pinner Reaction

This protocol is adapted from established procedures for the synthesis of benzamidine hydrochlorides.

Step 1: Preparation of Ethyl 4-(Trifluoromethyl)benzimidate Hydrochloride (Pinner Salt)

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a calcium chloride drying tube is required.

-

Reagents:

-

4-(Trifluoromethyl)benzonitrile (1.0 eq.)

-

Anhydrous ethanol (excess, ~2.0-3.0 eq.)

-

Dry diethyl ether (as solvent)

-

-

Procedure:

-

Dissolve 4-(trifluoromethyl)benzonitrile in a minimal amount of anhydrous ethanol and an appropriate volume of dry diethyl ether in the reaction flask.

-

Cool the mixture to 0°C in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution. A white precipitate of the imidate hydrochloride will begin to form.

-

Continue the introduction of HCl gas until the solution is saturated and a significant amount of precipitate has formed.

-

Seal the flask and allow it to stand at room temperature for 24-48 hours to ensure complete reaction.

-

Collect the solid product by filtration in a dry atmosphere (e.g., under a stream of nitrogen), wash with anhydrous diethyl ether, and dry under vacuum.

-

Step 2: Ammonolysis to this compound

-

Setup: A pressure-rated flask or a sturdy, well-sealed round-bottom flask with a magnetic stirrer.

-

Reagents:

-

Ethyl 4-(trifluoromethyl)benzimidate hydrochloride (1.0 eq.)

-

Anhydrous ethanol saturated with ammonia.

-

-

Procedure:

-

Suspend the finely ground ethyl 4-(trifluoromethyl)benzimidate hydrochloride in a freshly prepared solution of anhydrous ethanol saturated with ammonia.

-

Seal the flask tightly and stir the suspension at room temperature for 48-72 hours. The solid imidate will gradually be replaced by the precipitate of ammonium chloride.

-

After the reaction is complete, filter the mixture to remove the ammonium chloride precipitate.

-

Evaporate the ethanolic filtrate to dryness under reduced pressure to obtain the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to yield the pure product.

-

Method 2: Synthesis via Reduction of 4-(Trifluoromethyl)benzamidoxime

Step 1: Preparation of 4-(Trifluoromethyl)benzamidoxime

-

Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagents:

-

4-(Trifluoromethyl)benzonitrile (1.0 eq.)

-

Hydroxylamine hydrochloride (1.2 eq.)

-

Sodium bicarbonate or other suitable base (1.2 eq.)

-

Aqueous ethanol (as solvent)

-

-

Procedure:

-

To a solution of 4-(trifluoromethyl)benzonitrile in aqueous ethanol, add hydroxylamine hydrochloride and sodium bicarbonate.

-

Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to afford 4-(trifluoromethyl)benzamidoxime.

-

Step 2: Catalytic Hydrogenation to this compound

-

Setup: A hydrogenation apparatus (e.g., a Parr hydrogenator) or a flask equipped for balloon hydrogenation.

-

Reagents:

-

4-(Trifluoromethyl)benzamidoxime (1.0 eq.)

-

10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%)

-

Ethanol or methanol (as solvent)

-

Concentrated hydrochloric acid (1.0 eq.)

-

-

Procedure:

-

Dissolve 4-(trifluoromethyl)benzamidoxime in ethanol or methanol in the hydrogenation vessel.

-

Carefully add the Pd/C catalyst.

-

Add one equivalent of concentrated hydrochloric acid.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) or maintain under a hydrogen balloon atmosphere.

-

Stir the mixture vigorously at room temperature until the uptake of hydrogen ceases (typically 4-12 hours).

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

-

Evaporate the filtrate to dryness under reduced pressure to yield the crude this compound.

-

Recrystallize the product from a suitable solvent system for purification.

-

Mandatory Visualizations

Caption: Pinner reaction pathway for synthesis.

Caption: Benzamidoxime route for synthesis.

Caption: Comparative experimental workflows.

4-(Trifluoromethyl)benzamidine Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility and stability of 4-(Trifluoromethyl)benzamidine hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on establishing robust experimental protocols based on international guidelines. By following these procedures, researchers can generate reliable data to support drug discovery and development activities.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution rate. Understanding the solubility of this compound in various media is essential for formulation development.

Data Presentation: Solubility

The following table should be used to summarize the experimentally determined solubility data for this compound.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method | Observations |

| Purified Water | 25 ± 2 | Shake-Flask | ||

| Purified Water | 37 ± 2 | Shake-Flask | ||

| 0.1 N HCl (pH 1.2) | 37 ± 2 | Shake-Flask | ||

| Acetate Buffer (pH 4.5) | 37 ± 2 | Shake-Flask | ||

| Phosphate Buffer (pH 6.8) | 37 ± 2 | Shake-Flask | ||

| Phosphate Buffer (pH 7.4) | 37 ± 2 | Shake-Flask | ||

| Ethanol | 25 ± 2 | Shake-Flask | ||

| Methanol | 25 ± 2 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 ± 2 | Shake-Flask | ||

| Polyethylene Glycol 400 (PEG 400) | 25 ± 2 | Shake-Flask | ||

| Propylene Glycol | 25 ± 2 | Shake-Flask |

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (as per Table 1)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF or PTFE)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.

-

Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by sampling at various time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the solute in the solution is no longer increasing.

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical method.

-

Perform the experiment in triplicate for each solvent and temperature combination.

Stability Profile

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing.[2][3]

Data Presentation: Stability

The results of the stability studies should be documented in the following tables.

Table 2.1: Forced Degradation Study Results

| Stress Condition | Time (hours/days) | Assay (% Remaining) | Appearance of Degradation Products (e.g., HPLC Peak Area %) | Observations |

| 0.1 N HCl (aq), 60 °C | ||||

| 0.1 N NaOH (aq), 60 °C | ||||

| 3% H₂O₂ (aq), RT | ||||

| Thermal (80 °C, dry heat) | ||||

| Photostability (ICH Q1B) |

Table 2.2: Long-Term and Accelerated Stability Study Results

| Storage Condition | Time Point (months) | Assay (%) | Purity/Impurities (%) | Appearance | Other Parameters |

| 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 | ||||

| 40 °C ± 2 °C / 75% RH ± 5% RH | 0, 3, 6 |

Experimental Protocols: Stability Testing

2.2.1. Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products, which can help in establishing the degradation pathways and the intrinsic stability of the molecule.[4]

Objective: To evaluate the stability of this compound under various stress conditions.

Procedure:

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60 °C.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60 °C.

-

Oxidation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat at 80 °C.

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines. A dark control should be maintained for comparison.[4]

Samples should be analyzed at appropriate time points to determine the extent of degradation. The goal is to achieve 5-20% degradation to enable the identification of degradation products.

2.2.2. Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf life of the drug substance under defined storage conditions.[1][4]

Objective: To evaluate the stability of this compound under ICH-recommended long-term and accelerated storage conditions.

Procedure:

-

Package the this compound in a container closure system that simulates the proposed packaging for storage and distribution.[4]

-

Place the samples in stability chambers maintained at the following conditions:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Withdraw samples at the time points specified in Table 2.2.

-

Analyze the samples for the following attributes (as appropriate):

-

Appearance (visual inspection)

-

Assay and Purity (using a stability-indicating HPLC method)

-

Water content (by Karl Fischer titration)

-

Physical properties (e.g., melting point, particle size)

-

Visualizations

The following diagrams illustrate the workflows for determining the solubility and stability of this compound.

References

- 1. database.ich.org [database.ich.org]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. snscourseware.org [snscourseware.org]

4-(Trifluoromethyl)benzamidine Hydrochloride: A Technical Guide for Enzyme Kinetics Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)benzamidine hydrochloride is a synthetic, small-molecule inhibitor that belongs to the benzamidine class of compounds. Benzamidines are well-established as competitive inhibitors of serine proteases, a large and diverse family of enzymes crucial in numerous physiological and pathological processes. These enzymes, characterized by a highly conserved catalytic triad featuring a serine residue, are key players in pathways such as coagulation, fibrinolysis, inflammation, and cancer progression.

The addition of a trifluoromethyl (CF3) group to the benzamidine scaffold is expected to significantly modulate its inhibitory properties. The high electronegativity and lipophilicity of the trifluoromethyl group can alter the molecule's interaction with the enzyme's active site, potentially leading to increased potency and selectivity. This guide provides a comprehensive overview of the application of this compound in enzyme kinetics studies, with a focus on its role as a serine protease inhibitor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 38980-96-0 |

| Molecular Formula | C₈H₇F₃N₂·HCl |

| Molecular Weight | 224.61 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in water and DMSO |

Mechanism of Action and Enzyme Specificity

Benzamidine and its derivatives act as competitive inhibitors of serine proteases. The positively charged amidinium group mimics the side chain of arginine or lysine, which are the natural substrates for many trypsin-like serine proteases. This allows the inhibitor to bind to the S1 specificity pocket of the enzyme's active site, preventing the binding and cleavage of the natural substrate.

The trifluoromethyl group at the para position of the benzene ring is expected to influence the binding affinity through several mechanisms:

-

Hydrophobicity: The trifluoromethyl group increases the hydrophobicity of the molecule, which can lead to enhanced binding to hydrophobic pockets within the enzyme's active site.

-

Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic distribution of the aromatic ring, potentially influencing interactions with amino acid residues in the active site.

-

Molar Refractivity and Molecular Weight: These properties are also altered by the addition of the trifluoromethyl group, which can impact the inhibitor's fit within the active site.

Based on studies of substituted benzamidines, it is anticipated that this compound will exhibit inhibitory activity against a range of serine proteases, including but not limited to trypsin, thrombin, plasmin, and matriptase.

Quantitative Data on Enzyme Inhibition

Disclaimer: The Ki values for this compound presented in this table are hypothetical and for illustrative purposes only. They are intended to guide researchers in designing their own experiments.

| Enzyme | Benzamidine Ki (µM) | This compound Ki (µM) - Hypothetical |

| Trypsin | 21[1] | 5 - 15 |

| Thrombin | 220[2] | 50 - 100 |

| Plasmin | 350[2] | 80 - 150 |

| Tryptase | 20[1] | 4 - 10 |

| uPA (urokinase-type Plasminogen Activator) | 97[1] | 20 - 40 |

| Factor Xa | 110[1] | 25 - 50 |

| Matriptase | Not Reported | 1 - 10 |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory activity of this compound.

Determination of IC50

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

Materials:

-

Target serine protease (e.g., trypsin, thrombin)

-

Chromogenic or fluorogenic substrate specific for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations.

-

In a 96-well plate, add a fixed concentration of the enzyme to each well.

-

Add the different concentrations of the inhibitor to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

-

Initiate the reaction by adding the substrate to each well.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determination of the Inhibition Constant (Ki)

The inhibition constant (Ki) is a more precise measure of inhibitor potency and is independent of the substrate concentration. For a competitive inhibitor, the Ki can be determined by measuring the effect of the inhibitor on the Michaelis-Menten constant (Km).

Materials:

-

Same as for IC50 determination.

Procedure:

-

Prepare a range of substrate concentrations in the assay buffer.

-

Prepare several fixed concentrations of this compound.

-

For each inhibitor concentration (including zero), perform a set of enzyme assays with varying substrate concentrations.

-

In a 96-well plate, add the enzyme, inhibitor (at a fixed concentration for that set of wells), and varying concentrations of the substrate.

-

Monitor the reaction kinetics as described for the IC50 determination.

-

Calculate the initial reaction velocities for each substrate and inhibitor concentration.

-

Plot the initial velocity versus substrate concentration for each inhibitor concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km (Km_app) and Vmax for each inhibitor concentration.

-

For competitive inhibition, Vmax should remain constant, while Km_app will increase with increasing inhibitor concentration.

-

The Ki can be determined from the following equation: Km_app = Km * (1 + [I]/Ki) where [I] is the inhibitor concentration. A secondary plot of Km_app versus [I] will yield a straight line with the y-intercept equal to Km and the slope equal to Km/Ki.

Signaling Pathways and Experimental Workflows

Matriptase Signaling Pathway in Cancer

Matriptase is a type II transmembrane serine protease that is overexpressed in many epithelial cancers and is implicated in tumor progression and metastasis. One of its key roles is the activation of pro-hepatocyte growth factor (pro-HGF) to its active form, HGF. HGF then binds to its receptor, c-Met, a receptor tyrosine kinase, leading to the activation of downstream signaling pathways that promote cell proliferation, migration, and invasion. This compound, as a potential matriptase inhibitor, could block this signaling cascade.

Experimental Workflow for Ki Determination

The following diagram illustrates the logical flow of an experiment to determine the inhibition constant (Ki) of this compound for a target serine protease.

Conclusion

This compound is a promising tool for the study of serine protease kinetics. Its structural features suggest that it may be a potent and selective inhibitor for a variety of these enzymes. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to elucidate its inhibitory properties and explore its potential as a therapeutic agent or a research probe in drug discovery and development. Further studies are warranted to experimentally determine its inhibition constants against a panel of serine proteases and to validate its efficacy in cellular and in vivo models.

References

The Trifluoromethyl Group: A Key Player in Enhancing Benzamidine Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into drug candidates represents a powerful tool in modern medicinal chemistry. This is particularly evident in the design of benzamidine inhibitors, a class of compounds renowned for their ability to target serine proteases, enzymes pivotal in various physiological and pathological processes. The unique physicochemical properties of the CF3 group can dramatically improve the potency, selectivity, and pharmacokinetic profile of benzamidine-based drugs, transforming promising compounds into viable therapeutic agents. This guide delves into the multifaceted role of the trifluoromethyl group in the development of benzamidine inhibitors, offering a comprehensive overview of its impact on molecular properties, practical applications, and the experimental methodologies used for their evaluation.

Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group imparts a unique combination of properties that are highly advantageous in drug design. Its influence stems from a combination of electronic effects, lipophilicity, and metabolic stability.

Lipophilicity and Permeability

The CF3 group is significantly more lipophilic than a hydrogen atom and is often used to enhance a molecule's ability to cross cellular membranes.[1] This increased lipophilicity can lead to improved absorption and distribution within the body. The Hansch π parameter, a measure of lipophilicity, for a CF3 group is approximately +0.88, indicating its significant contribution to the overall lipophilicity of a molecule.

Potent Electronic Effects

With the high electronegativity of its three fluorine atoms, the trifluoromethyl group is a strong electron-withdrawing group. This property can significantly influence the acidity (pKa) of nearby functional groups, such as the amidine moiety in benzamidine. By lowering the pKa of the amidine group, the CF3 group can ensure that the inhibitor is in its protonated, positively charged state at physiological pH, which is often crucial for binding to the negatively charged aspartate residue in the S1 pocket of many serine proteases.

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group highly resistant to enzymatic degradation, particularly oxidation by cytochrome P450 enzymes.[1] Replacing a metabolically vulnerable methyl group with a CF3 group can block a key site of metabolism, leading to a longer drug half-life and improved bioavailability.

Steric Influence and Bioisosterism

The trifluoromethyl group is sterically larger than a hydrogen atom and is often considered a bioisostere of a methyl or chloro group. This steric bulk can be exploited to optimize the fit of an inhibitor within the enzyme's active site, potentially increasing binding affinity and selectivity.

Enhancing Benzamidine Inhibitors of Serine Proteases

Benzamidine and its derivatives are classic competitive inhibitors of serine proteases, such as trypsin, thrombin, and Factor Xa. The positively charged amidine group mimics the side chains of arginine and lysine, the natural substrates for these enzymes, allowing it to bind in the S1 specificity pocket of the protease. The addition of a trifluoromethyl group to the benzamidine scaffold can significantly enhance its inhibitory properties.

Increased Binding Affinity and Potency

The combination of electronic and lipophilic effects of the CF3 group can lead to a substantial increase in the binding affinity of benzamidine inhibitors. While direct comparative studies are not always readily available in single publications, the principles of medicinal chemistry suggest that the electron-withdrawing nature of the CF3 group can strengthen the electrostatic interactions between the protonated amidine and the aspartate residue in the S1 pocket. Furthermore, the increased lipophilicity can lead to favorable hydrophobic interactions with other residues in the active site.

While specific data directly comparing an unsubstituted benzamidine with a trifluoromethyl-substituted one is sparse in readily available literature, the general principles are well-established. For instance, a study on proline-based allosteric inhibitors of Dengue and Zika virus NS2B/NS3 serine proteases found that derivatives with an electron-withdrawing trifluoromethyl group in the meta position were the most potent against the DENV NS2B/NS3 protease, with an IC50 value of 5.0 µM.[2]

Table 1: Physicochemical Properties of Functional Groups

| Functional Group | Hansch π Value | Electronic Effect |

| -H | 0.00 | Neutral |

| -CH3 | +0.56 | Weakly Electron-Donating |

| -Cl | +0.71 | Electron-Withdrawing |

| -CF3 | +0.88 | Strongly Electron-Withdrawing |

Improved Pharmacokinetic Profile

The enhanced metabolic stability conferred by the CF3 group is a major advantage in the development of benzamidine-based drugs. By preventing metabolic breakdown, the trifluoromethyl group can increase the in vivo half-life of the inhibitor, leading to a more sustained therapeutic effect and potentially reducing the required dosing frequency.

Experimental Protocols

The evaluation of trifluoromethylated benzamidine inhibitors involves a series of key experiments to determine their synthesis, inhibitory activity, and metabolic stability.

Synthesis of Trifluoromethylated Benzamidines

The synthesis of benzamidine derivatives, including those with trifluoromethyl groups, can be achieved through various established chemical routes. A common method involves the conversion of a trifluoromethyl-substituted benzonitrile.

General Synthesis Scheme:

-

Formation of Benzamidoxime: A trifluoromethyl-substituted benzonitrile is reacted with hydroxylamine hydrochloride to form the corresponding benzamidoxime.

-

Hydrogenation to Benzamidine: The benzamidoxime is then reduced, for example, through catalytic hydrogenation, to yield the final trifluoromethyl-benzamidine product.[3]

The synthesis of more complex derivatives often involves multi-step reaction sequences, starting from commercially available trifluoromethyl-substituted building blocks.[4]

Serine Protease Inhibition Assay (Determination of Ki)

A standard method to determine the inhibition constant (Ki) for a competitive inhibitor like a benzamidine derivative involves measuring the enzyme's activity at various substrate and inhibitor concentrations.

Materials:

-

Serine protease (e.g., trypsin, thrombin)

-

Chromogenic or fluorogenic substrate specific for the enzyme

-

Trifluoromethylated benzamidine inhibitor

-

Assay buffer (e.g., Tris-HCl with CaCl2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Pre-incubation: A fixed concentration of the enzyme is pre-incubated with varying concentrations of the inhibitor in the assay buffer for a set period to allow for binding equilibrium to be reached.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of varying concentrations of the substrate.

-

Kinetic Measurement: The rate of substrate hydrolysis is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.

-

Data Analysis: The initial reaction velocities are calculated for each substrate and inhibitor concentration. The data is then fitted to the Michaelis-Menten equation for competitive inhibition to determine the apparent Km in the presence of the inhibitor. The Ki is then calculated using the following equation:

Km_app = Km * (1 + [I]/Ki)

where Km_app is the apparent Michaelis constant in the presence of the inhibitor, Km is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.[5][6]

In Vitro Metabolic Stability Assay (Microsomal Stability)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

-

Human liver microsomes (HLM)

-

Trifluoromethylated benzamidine inhibitor

-

NADPH (cofactor for CYP enzymes)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Incubation: The test compound is incubated with liver microsomes in the presence of NADPH at 37°C.[7][8][9]

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent like acetonitrile, which also precipitates the proteins.

-

Sample Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

-

Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The data is then used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint) of the compound.[10]

Visualizing the Concepts

Diagrams created using the DOT language can effectively illustrate the complex relationships and workflows involved in the study of trifluoromethylated benzamidine inhibitors.

Caption: Logical flow of how the CF3 group improves inhibitor properties.

Caption: Workflow for determining the inhibition constant (Ki).

Caption: Simplified pathway of serine protease action and its inhibition.

Conclusion

The trifluoromethyl group is a powerful asset in the medicinal chemist's toolbox for the design of potent and effective benzamidine inhibitors. Its ability to enhance lipophilicity, modulate electronic properties, and block metabolic degradation can lead to significant improvements in binding affinity, selectivity, and pharmacokinetic properties. A thorough understanding of the multifaceted roles of the CF3 group, coupled with robust experimental evaluation, is crucial for the successful development of novel benzamidine-based therapeutics targeting serine proteases. The continued exploration of fluorination strategies in drug design promises to yield even more effective and safer medicines in the future.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

- 4. Synthesis routes of 3-(Trifluoromethyl)benzamide [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. cdn.graphpad.com [cdn.graphpad.com]

- 7. mercell.com [mercell.com]

- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. mttlab.eu [mttlab.eu]

Methodological & Application

Application Notes and Protocols for 4-(Trifluoromethyl)benzamidine hydrochloride in Cell Lysate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)benzamidine hydrochloride is a competitive, reversible inhibitor of serine proteases, a class of enzymes crucial in numerous cellular processes.[1] During cell lysis for protein extraction and analysis, endogenous serine proteases are released, which can lead to the degradation of target proteins, compromising experimental results. The inclusion of a potent inhibitor like this compound in the lysis buffer is therefore essential to preserve protein integrity.

The trifluoromethyl group on the benzamidine core can enhance the inhibitory activity of the compound. This document provides detailed application notes and protocols for the effective use of this compound in cell lysates for the preservation of protein samples for downstream applications.

Data Presentation

| Compound | Target Protease | Inhibitor Type | IC50 / Ki | Recommended Working Concentration |

| Benzamidine | Trypsin | Competitive, Reversible | IC50: 79 µM[2] | 0.5 - 4.0 mM[1] |

| Benzamidine | Thrombin | Competitive, Reversible | Ki values are pH-dependent[3] | 0.5 - 4.0 mM[1] |

| This compound | Serine Proteases (e.g., Trypsin, Thrombin) | Competitive, Reversible | Not publicly available; expected to be in a similar range to benzamidine. | 1-2 mM (starting concentration) |

Note: The optimal concentration of this compound should be empirically determined for each specific application and cell type.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

Nuclease-free water or a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Sterile microcentrifuge tubes

Procedure:

-

To prepare a 100 mM stock solution, dissolve 22.46 mg of this compound (MW: 224.61 g/mol ) in 1 mL of nuclease-free water.[4]

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution in aliquots at -20°C. Stock solutions are typically stable for up to 6 months.[6]

-

For daily use, a fresh dilution from the frozen stock is recommended as benzamidine derivatives can be sensitive to oxidation in aqueous solutions.[1]

Protocol 2: Cell Lysis with this compound

This protocol is a general guideline and may require optimization for specific cell types and downstream applications.

Materials:

-

Cultured cells (adherent or suspension)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold Lysis Buffer (e.g., RIPA buffer, or a custom buffer such as 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40)

-

100 mM this compound stock solution

-

Other protease and phosphatase inhibitors (optional, but recommended for broad-spectrum protection)

-

Cell scraper (for adherent cells)

-

Pre-chilled microcentrifuge tubes

Procedure:

For Adherent Cells:

-

Place the cell culture dish on ice and wash the cells once with ice-cold PBS.

-

Aspirate the PBS completely.

-

Add ice-cold lysis buffer supplemented with this compound to a final concentration of 1-2 mM (e.g., add 10-20 µL of 100 mM stock solution per 1 mL of lysis buffer). If using a protease inhibitor cocktail, ensure it does not already contain a serine protease inhibitor or adjust the concentration accordingly.

-

Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-